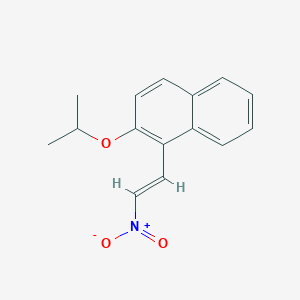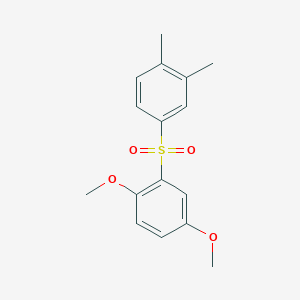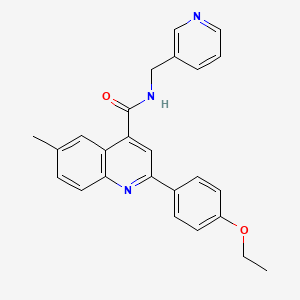
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MMB or 5F-MMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2018 and has gained popularity in the research community due to its potent binding affinity for the cannabinoid receptors CB1 and CB2.
作用机制
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound. Additionally, this compound has been shown to modulate the activity of other receptors, including the GABA-A receptor and the TRPV1 receptor, which may contribute to its physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have immunomodulatory effects, reducing inflammation and oxidative stress in animal models. This compound has been shown to have a lower toxicity profile compared to other synthetic cannabinoids, but its long-term effects are still not well understood.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its high binding affinity for the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. Additionally, this compound has a lower toxicity profile compared to other synthetic cannabinoids, which makes it a safer choice for use in animal models. However, one limitation of this compound is its limited availability, which may make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide research, including investigating its potential therapeutic applications in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes. Finally, the development of new synthetic cannabinoids with improved safety profiles and binding affinities may lead to the discovery of new therapeutic targets.
合成方法
The synthesis of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with indole-3-carboxylic acid to form the final product, this compound. The purity and yield of this compound can be improved by using different solvents, temperatures, and reaction times.
科学研究应用
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high binding affinity for both CB1 and CB2 receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. This compound has also been used to study the effects of synthetic cannabinoids on the immune system, pain perception, and addiction.
属性
IUPAC Name |
4-methyl-N-(1-methylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-3-5-12(6-4-11)16(20)18-13-7-8-15-14(9-13)17-10-19(15)2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMNUYAJPMGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)
![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
